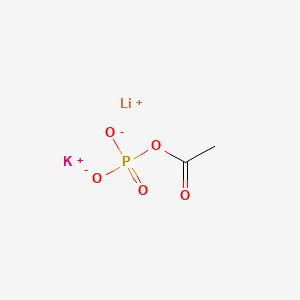

acetyl dihydrogen phosphate, lithium potassium salt

Description

Historical Milestones in Acetyl Phosphate (B84403) Discovery and Characterization

The journey to understanding acetyl phosphate's role in bioenergetics began with the work of Fritz Albert Lipmann. While investigating the oxidation of pyruvic acid in biological systems, Lipmann observed that this process was dependent on the presence of inorganic phosphate. wikipedia.org Through a series of experiments involving radioactive phosphate, he demonstrated that the oxidation of pyruvate (B1213749) led to the formation of adenosine (B11128) triphosphate (ATP). wikipedia.org After several years of research, he successfully identified the initial, unstable product of this oxidation as acetyl phosphate. wikipedia.org This discovery was a landmark in biochemistry, revealing a key intermediate that links the breakdown of nutrients to the synthesis of the cell's primary energy currency, ATP.

Conceptual Framework of Acetyl Phosphate as a High-Energy Phosphate Compound

Acetyl phosphate is classified as a "high-energy" compound due to the nature of its chemical bonds. biologyinsights.comegyankosh.ac.in It contains a mixed anhydride (B1165640) bond linking the acetyl group to the phosphate group. biologyinsights.com This bond is energy-rich, meaning its hydrolysis releases a significant amount of free energy. egyankosh.ac.inbyjus.com The standard free energy of hydrolysis (ΔG°') for acetyl phosphate is approximately -43.1 kJ/mol, a value considerably more negative than that of many other phosphorylated compounds. nih.gov

The high-energy nature of this bond makes acetyl phosphate a potent donor of both its phosphate and acetyl groups. biologyinsights.comnih.gov This reactivity is central to its biological functions. The energy stored within the molecule can be efficiently transferred to other molecules, such as adenosine diphosphate (B83284) (ADP), to drive energetically unfavorable reactions. biologyinsights.com This capacity to act as an intermediate in energy exchange is a defining feature of its role in metabolism. biologyinsights.com

Comparative Analysis of Acetyl Phosphate and Adenosine Triphosphate (ATP) in Bioenergetics

While ATP is universally recognized as the primary energy currency of the cell, acetyl phosphate serves as a critical link in its production in many organisms and is considered a potential evolutionary precursor. nih.govfrontiersin.org Both are high-energy phosphate compounds, but they have distinct roles and properties. egyankosh.ac.inuomustansiriyah.edu.iq

ATP stores energy in two high-energy phosphoanhydride bonds. byjus.comuomustansiriyah.edu.iq Its hydrolysis to ADP and inorganic phosphate (Pi) releases approximately -30.5 kJ/mol of energy under standard conditions, which the cell harnesses for a vast array of processes. egyankosh.ac.innih.gov Acetyl phosphate, with its single high-energy mixed anhydride bond, has a higher standard free energy of hydrolysis than ATP. nih.govslideshare.net This thermodynamic relationship allows AcP to readily donate its phosphate group to ADP in a process called substrate-level phosphorylation, forming ATP. biologyinsights.comnih.gov This reaction is a direct and efficient mechanism for ATP generation in many bacteria and archaea. biologyinsights.com

In the context of prebiotic chemistry, AcP is considered a plausible primordial energy currency that may have preceded the more complex ATP. nih.govresearchgate.net Studies have shown that acetyl phosphate can phosphorylate ADP to form ATP in aqueous environments under prebiotic conditions, particularly in the presence of iron (III) ions. nih.govwikipedia.org This suggests that a simpler molecule like AcP could have driven phosphorylation reactions before the evolution of the complex enzymatic machinery required for modern ATP synthesis. nih.govfrontiersin.org However, unlike ATP, AcP is less suited for driving polymerization reactions, such as the formation of polypeptides, as it tends to acetylate amino groups, particularly at alkaline pH. nih.govnih.gov

| Feature | Acetyl Phosphate (AcP) | Adenosine Triphosphate (ATP) |

| Bond Type | High-energy mixed anhydride bond biologyinsights.com | Two high-energy phosphoanhydride bonds byjus.com |

| Standard Free Energy of Hydrolysis (ΔG°') | ~ -43.1 kJ/mol nih.gov | ~ -30.5 kJ/mol (to ADP + Pi) nih.gov |

| Primary Function | Intermediate in metabolism, phosphoryl group donor to ADP biologyinsights.comnih.gov | Universal energy currency for cellular processes biologyinsights.combyjus.com |

| Role in Prebiotic Chemistry | Plausible primordial energy currency, can phosphorylate ADP to ATP nih.govnih.gov | Considered a later evolutionary development due to its complexity frontiersin.org |

| Chemical Reactivity | Donates both phosphoryl and acetyl groups biologyinsights.comnih.gov | Primarily donates phosphoryl, pyrophosphoryl, or adenylyl groups egyankosh.ac.inbdu.ac.in |

Overview of Acetyl Phosphate's Significance across Biological and Prebiotic Chemical Disciplines

The importance of acetyl phosphate spans both modern biology and theories on the origin of life.

In Biological Systems: In bacteria and archaea, AcP is a central intermediate in the Pta-AckA pathway, which interconverts acetyl-CoA and acetate (B1210297). wikipedia.org This pathway is not only crucial for energy production (substrate-level phosphorylation) but also for cellular signaling. biologyinsights.comwikipedia.org Acetyl phosphate can act as a global signal that informs the cell of its metabolic state, influencing processes like transcription through the phosphorylation of two-component response regulators or through non-enzymatic protein acetylation. nih.govwikipedia.org

In Prebiotic Chemistry: Acetyl phosphate is a compelling candidate for a key molecule in the emergence of life. nih.gov Research has demonstrated that AcP can be synthesized under plausible prebiotic conditions from simple precursors like thioacetate (B1230152). nih.govnih.gov Its ability to phosphorylate biologically relevant molecules, including nucleotide precursors and ADP, in aqueous environments supports the hypothesis that it could have served as an early energy currency, bridging the gap between simple geochemical processes and the complex, ATP-dependent metabolism of modern cells. nih.govnih.govfrontiersin.org This makes AcP a focal point for understanding how the earliest forms of metabolism may have been established. nih.gov

Properties

CAS No. |

94249-01-1 |

|---|---|

Molecular Formula |

C2H5KLiO5P+2 |

Molecular Weight |

186.1 g/mol |

IUPAC Name |

lithium;potassium;phosphono acetate |

InChI |

InChI=1S/C2H5O5P.K.Li/c1-2(3)7-8(4,5)6;;/h1H3,(H2,4,5,6);;/q;2*+1 |

InChI Key |

RLQMPLKXFIXRCV-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CC(=O)OP(=O)([O-])[O-].[K+] |

Pictograms |

Corrosive; Health Hazard |

Origin of Product |

United States |

Synthetic Methodologies for Acetyl Phosphate and Its Salts

Chemical Synthesis Approaches to Acetyl Phosphate (B84403)

The synthesis of acetyl phosphate can be achieved through several chemical routes, each with distinct advantages and applications. The most common methods involve the reaction of a phosphate source with an acetylating agent.

Synthesis from Thioacetate (B1230152) and Inorganic Phosphate

A notable method for forming acetyl phosphate under ambient, aqueous conditions involves the reaction of thioacetate with inorganic phosphate. nih.gov Research has demonstrated that acetyl phosphate can be synthesized in water within minutes from thioacetate. nih.gov The stability of the resulting acetyl phosphate is dependent on factors such as temperature, pH, and the presence of cations. nih.gov

This reaction is significant in the context of prebiotic chemistry, suggesting a plausible non-enzymatic pathway for the formation of a high-energy phosphate compound. nih.gov Studies have shown that the presence of certain metal ions, particularly Mg²⁺, can promote the synthesis of acetyl phosphate from thioacetate. nih.gov

Reaction Conditions for Acetyl Phosphate Synthesis from Thioacetate nih.gov

| Parameter | Condition |

|---|---|

| Reactants | Thioacetic acid, Disodium (B8443419) hydrogen phosphate (Na₂HPO₄) |

| Solvent | 10% D₂O in Milli-Q water |

| Temperature | 20°C and 50°C |

| pH | 6, 7, or 8 |

| Catalyst (optional) | Magnesium chloride (MgCl₂), Calcium chloride (CaCl₂) |

Preparation via Acylation of Phosphoric Acid with Acetic Anhydride (B1165640)

A widely employed and versatile method for synthesizing acetyl phosphate is the acylation of phosphoric acid or its salts with acetic anhydride. prepchem.comtandfonline.com This approach can be adapted to produce various salts of acetyl phosphate, including the dilithium (B8592608) and lithium potassium salts. google.comtandfonline.com

The reaction typically involves treating phosphoric acid with acetic anhydride, often in a solvent like ethyl acetate (B1210297) or acetic acid. google.comprepchem.com The temperature is carefully controlled, usually at low temperatures (e.g., 0-5°C), to manage the exothermic reaction and prevent decomposition of the product. prepchem.com Following the acetylation, the reaction mixture can be neutralized to obtain the desired salt. For instance, the addition of sodium bicarbonate yields sodium acetyl phosphate. prepchem.com

A general procedure involves dissolving phosphoric acid in an appropriate solvent and adding acetic anhydride while maintaining a low temperature. prepchem.com After a period of stirring, water is added, followed by neutralization. prepchem.com

Alternative Synthetic Routes: Reaction of 2-Hydroxypropylphosphate with Acetic Acid

An alternative, facile method for the synthesis of acetyl phosphate involves the reaction of 2-hydroxypropylphosphate with acetic acid. tandfonline.comtandfonline.com This solvent-free method proceeds in two stages: the formation of 2-hydroxypropylphosphate from 1,2-propylene oxide and anhydrous phosphoric acid, followed by the reaction of the resulting 2-hydroxypropylphosphate with acetic acid. tandfonline.comtandfonline.com

The reaction is exothermic and requires temperature control. tandfonline.com The progress of the reaction can be monitored by ¹H NMR spectroscopy, observing the disappearance of the acetic acid signal and the appearance of the signal corresponding to the methyl protons of acetyl phosphate. tandfonline.com The resulting acetyl phosphate can be used directly or converted to its salt form, such as the dilithium salt, for storage. tandfonline.comtandfonline.com

Specific Synthesis and Purification of Lithium Potassium Acetyl Phosphate

While specific, detailed protocols for the direct synthesis of lithium potassium acetyl phosphate are not extensively published in primary literature, methods can be inferred from patents describing the preparation of mixed alkali metal salts of acetyl phosphate. google.com

Laboratory-Scale Preparation Methods for Lithium Potassium Acetyl Phosphate

On a laboratory scale, lithium potassium acetyl phosphate can be prepared by a multi-step process. A common approach involves the initial synthesis of a potassium salt of acetyl phosphate, followed by the introduction of lithium ions.

A plausible synthetic route involves the acetylation of a potassium phosphate salt with acetic anhydride in a suitable solvent like acetic acid. google.com Subsequently, an ionic lithium compound, such as lithium hydroxide (B78521) or lithium carbonate, is added to the reaction mixture. google.comgoogle.com This results in the precipitation of a mixed lithium-containing salt of monoacetyl phosphate. google.com The molar ratio of the lithium ion to the orthophosphoric acid is a critical parameter to control, with a ratio of approximately 1.9 to 2.2 being preferable. google.com The precipitation is typically carried out at a reduced temperature (e.g., below 20°C) to ensure the formation of a crystalline solid. google.com The resulting precipitate can then be isolated by filtration, washed with an organic solvent like methanol, and dried under reduced pressure. google.com

Industrial-Scale Synthesis Techniques for High-Purity Lithium Potassium Acetyl Phosphate

For industrial-scale production, the synthesis of high-purity lithium potassium acetyl phosphate would likely adapt the laboratory methods to larger-scale reactors and incorporate more rigorous purification steps. The use of process analytical technology (PAT) can be advantageous in monitoring and controlling the synthesis to ensure high purity and consistency. researchgate.net

The process would likely involve the acetylation of a potassium phosphate source with acetic anhydride in a suitable reactor. google.com The addition of the lithium salt would be carefully controlled to achieve the desired stoichiometry in the final product. Purification might involve recrystallization or other advanced separation techniques to remove impurities and by-products. The final product would be dried to a stable powder form. sigmaaldrich.comgoogle.com The purity of the final product is typically assessed by methods such as elemental analysis or enzymatic assay. sigmaaldrich.comgoogle.com

Key Parameters in the Synthesis of Lithium Potassium Acetyl Phosphate

| Parameter | Description |

|---|---|

| Starting Materials | Potassium phosphate, Acetic anhydride, Lithium salt (e.g., LiOH, Li₂CO₃) |

| Solvent | Acetic acid |

| Reaction Temperature | Acetylation: Low temperature (e.g., 0-5°C); Precipitation: <20°C |

| Molar Ratios | Li⁺ to PO₄³⁻ ratio is critical for product composition |

| Purification | Washing with organic solvents (e.g., methanol), potential for recrystallization |

Process Analytical Technologies (PAT) for Real-Time Monitoring and Optimization of Lithium Potassium Acetyl Phosphate Synthesis

The synthesis of high-purity acetyl phosphate salts, such as lithium potassium acetyl phosphate, is crucial for their application in various industrial biocatalytic processes, particularly as phosphate donors for enzymatic phosphorylation. acs.org Traditional offline analytical methods for quality control are often inadequate due to the hydrolytic instability of acetyl phosphate, which can lead to its degradation before analysis is complete. acs.org To overcome this, Process Analytical Technology (PAT) tools are employed for real-time, in-situ monitoring of the synthesis process. acs.orgresearchgate.net This approach allows for a deeper understanding of the reaction as it happens, enabling optimization and control to ensure the production of high-quality lithium potassium acetyl phosphate. acs.orgresearchgate.net The simultaneous use of multiple PAT tools provides a comprehensive set of data, reducing the need for numerous experiments and saving time and resources. researchgate.net

In Situ Fourier Transform Infrared Spectroscopy (FTIR) for Reaction Progress Tracking

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful PAT tool for monitoring the chemical transformations during the synthesis of lithium acetyl phosphate in real time. acs.orgresearchgate.net By inserting an Attenuated Total Reflectance (ATR) FTIR probe directly into the reaction vessel, it is possible to track the concentration changes of reactants, intermediates, and the final product. researchgate.net This technique probes the vibrational properties of molecules, which are sensitive to structural changes, providing a continuous stream of data on the reaction's progress. researchgate.net

In the synthesis of lithium acetyl phosphate, in situ FTIR can directly monitor the consumption of reagents and the formation of the acetyl phosphate product. acs.org The data collected can be treated with multivariate statistical methods to build a reliable calibration model, allowing for quantitative analysis throughout the reaction. researchgate.net This real-time monitoring helps in elucidating reaction kinetics and identifying different phases of the synthesis, which is critical for process optimization and control. researchgate.net Studies have demonstrated the success of in situ FTIR in monitoring reaction steps, providing a detailed understanding of the process as it occurs. researchgate.net

Integration of pH and Temperature Sensing for Process Control

The synthesis of acetyl phosphate is highly sensitive to pH and temperature. Acetyl phosphate is most stable in acidic solutions (pH 5-6) and its stability decreases at more alkaline pH levels. wikipedia.org Therefore, precise control of these parameters is essential for maximizing yield and purity. Integrating real-time pH and temperature sensors into the reaction setup is a fundamental aspect of PAT for the synthesis of lithium potassium acetyl phosphate. acs.orgresearchgate.net

These sensors provide continuous data that allows for the immediate adjustment of reaction conditions. acs.org For instance, during the synthesis, which may involve reacting a phosphoric acid salt with acetic anhydride, the pH can change significantly. google.comgoogle.com Real-time pH monitoring enables the controlled addition of neutralizing agents, such as lithium hydroxide, to maintain the optimal pH range, preventing the degradation of the product. researchgate.net Similarly, temperature sensing ensures that the reaction proceeds at the desired rate, as temperature fluctuations can affect both reaction kinetics and product stability. nih.gov The insights gained from observing the timing of pH and temperature changes are a significant benefit of applying these PAT tools. acs.org

Application of Online Optical Microscopy and Focused Beam Reflectance Measurements (FBRM) for Particle Characterization

The physical properties of the final solid product, such as particle size, shape, and count, are critical for its performance in subsequent applications. Online optical microscopy and Focused Beam Reflectance Measurements (FBRM) are PAT tools used for the in-situ characterization of particles during crystallization processes. researchgate.net

FBRM works by scanning a focused laser beam in a circular path. As particles pass the beam, they backscatter the light, and the duration of this backscattered signal is measured as a chord length. This provides a real-time distribution of particle sizes and counts in the suspension. researchgate.net Online optical microscopy, such as a Particle Vision and Measurement (PVM) tool, provides images of the particles, offering information about their shape and state of aggregation or agglomeration. researchgate.net

In the synthesis of lithium acetyl phosphate, FBRM and optical microscopy have been successfully used to monitor the precipitation and crystallization of the salt. acs.orgresearchgate.net These tools provide valuable information on how process parameters, like the rate of addition of reagents or temperature profiles, affect the particle properties. researchgate.net This allows for the optimization of the crystallization step to achieve a desired particle size distribution and morphology, which is crucial for filtration, drying, and final product quality. acs.orgresearchgate.net

Table 1: Application of PAT Tools in Lithium Acetyl Phosphate Synthesis

| PAT Tool | Parameter Monitored | Information Gained | Reference |

| In Situ Fourier Transform Infrared (FTIR) | Molecular vibrations (Concentration of species) | Real-time tracking of reagent consumption and product formation; reaction kinetics. | researchgate.net, acs.org |

| pH and Temperature Sensors | pH and Temperature of the reaction mixture | Enables precise control of critical process parameters to ensure product stability and optimize reaction rate. | researchgate.net, acs.org |

| Focused Beam Reflectance Measurement (FBRM) | Particle chord length distribution and count | Real-time monitoring of particle size and number during crystallization. | researchgate.net, acs.org |

| Online Optical Microscopy (e.g., PVM) | Particle images | Provides information on particle shape, and detects phenomena like agglomeration or oiling out. | researchgate.net |

Biocatalytic and Enzymatic Production of Acetyl Phosphate

Biocatalytic methods offer an alternative route for the production of acetyl phosphate, often operating under mild conditions. These enzymatic pathways are central to the metabolism of many microorganisms.

Role of the Acetate Kinase (AckA) and Phosphotransacetylase (Pta) Pathway in Acetyl Phosphate Generation

The primary biocatalytic route for acetyl phosphate synthesis in many bacteria, including Escherichia coli, is the Acetate Kinase (AckA) - Phosphotransacetylase (Pta) pathway. asm.orgnih.govnih.gov This two-step pathway is a cornerstone of central carbon metabolism, converting acetyl-coenzyme A (acetyl-CoA), a key metabolic intermediate, into acetate. nih.govnih.gov

The process begins with the enzyme phosphotransacetylase (Pta), which catalyzes the conversion of acetyl-CoA and inorganic phosphate (Pi) into acetyl phosphate (AcP) and coenzyme A (CoA). researchgate.netnih.gov

Reaction 1 (Pta): Acetyl-CoA + Pi ↔ Acetyl phosphate + CoA wikipedia.orgresearchgate.net

Subsequently, the enzyme acetate kinase (AckA) catalyzes the transfer of the phosphoryl group from acetyl phosphate to adenosine (B11128) diphosphate (B83284) (ADP), yielding acetate and adenosine triphosphate (ATP). asm.orgresearchgate.net

Reaction 2 (AckA): Acetyl phosphate + ADP ↔ Acetate + ATP wikipedia.orgnih.gov

This pathway is a mechanism for ATP generation through substrate-level phosphorylation, particularly important during anaerobic or fermentative growth conditions. nih.govnih.govfrontiersin.org The intermediate of this pathway, acetyl phosphate, is a high-energy compound that can also act as a phosphoryl group donor in other cellular processes. wikipedia.orgasm.org Inactivation of either the pta or ackA gene significantly impacts the cell's ability to produce acetyl phosphate and generate ATP via this route. asm.org

Reversibility of the AckA-Pta Pathway in Metabolic Engineering Contexts

The AckA-Pta pathway is reversible in many organisms. wikipedia.orgasm.orgresearchgate.net This reversibility is a key feature exploited in metabolic engineering to direct carbon flux. While the forward direction (acetyl-CoA to acetate) is used for ATP generation and managing carbon overflow, the reverse direction allows for the assimilation of acetate from the environment to produce the central metabolite acetyl-CoA. asm.orgnih.gov

To utilize acetate, the pathway runs in reverse:

Acetate kinase (AckA) converts acetate and ATP to acetyl phosphate and ADP. wikipedia.org

Phosphotransacetylase (Pta) then converts acetyl phosphate and CoA to acetyl-CoA and inorganic phosphate. wikipedia.orgresearchgate.net

Metabolic engineering strategies often involve manipulating the expression of the ackA and pta genes to control the direction of this pathway. For instance, to improve the conversion of acetate into value-added chemicals, overexpressing ackA and pta can enhance the pathway that converts acetate to acetyl-CoA. nih.gov Conversely, to minimize the production of acetate as an overflow byproduct during high-density cell fermentations, the pathway can be modified or deleted. dtu.dk However, simply deleting the pta gene can lead to an increase in acetate formation through other pathways, highlighting the complexity of metabolic control. dtu.dk The reversibility of the AckA-Pta pathway thus provides a critical control point for engineers to redirect carbon flux, either to generate energy from internal sources or to assimilate external acetate for biosynthesis. nih.gov

Table 2: Key Enzymes and Reactions of the AckA-Pta Pathway

| Enzyme | Gene(s) | Reaction Catalyzed | Direction of Flux | Metabolic Context | Reference |

| Phosphotransacetylase | pta | Acetyl-CoA + Pi ↔ Acetyl phosphate + CoA | Forward (Acetogenesis) / Reverse (Acetate Uptake) | ATP generation / Acetyl-CoA synthesis | researchgate.net, wikipedia.org |

| Acetate Kinase | ackA | Acetyl phosphate + ADP ↔ Acetate + ATP | Forward (Acetogenesis) / Reverse (Acetate Uptake) | ATP generation / Acetyl-CoA synthesis | wikipedia.org, nih.gov |

Mechanistic Studies of Acetyl Phosphate Reactivity

Phosphoryl Transfer Mechanisms Mediated by Acetyl Phosphate (B84403)

Acetyl phosphate is recognized for its capacity to transfer a phosphoryl group to various acceptor molecules, a process fundamental to cellular bioenergetics and nucleotide synthesis. nih.govwikipedia.org This section delves into the non-enzymatic phosphorylation of key biological molecules by AcP.

Non-Enzymatic Phosphorylation of Adenosine (B11128) Diphosphate (B83284) (ADP) to ATP in Aqueous Systems

The synthesis of adenosine triphosphate (ATP), the universal energy currency of the cell, from adenosine diphosphate (ADP) is a cornerstone of metabolism. wikipedia.org Acetyl phosphate has been identified as a plausible prebiotic phosphorylating agent capable of driving this reaction non-enzymatically in aqueous environments. nih.govwikipedia.org Studies have demonstrated that AcP can phosphorylate ADP to form ATP in water, particularly at elevated temperatures such as 50°C over several hours. nih.gov This substrate-level phosphorylation by AcP suggests a potential pathway for the origin of ATP in early life forms. wikipedia.org

Influence of Metal Ions (e.g., Fe³⁺) on ADP Phosphorylation Efficiency and Selectivity

The efficiency and selectivity of non-enzymatic ADP phosphorylation by acetyl phosphate are significantly influenced by the presence of certain metal ions. Notably, the ferric ion (Fe³⁺) has been shown to catalyze this transformation readily in aqueous solutions. rsc.orgrsc.org In the presence of Fe³⁺ ions and at temperatures of 25°C or lower, the phosphorylation of ADP to ATP can achieve a conversion of approximately 20% with 100% selectivity. rsc.orgrsc.org However, at higher temperatures, the yield of ATP diminishes due to the increased rate of acetyl phosphate hydrolysis. rsc.orgrsc.org Among various phosphoryl donors studied, acetyl phosphate proved to be the most effective for this Fe³⁺-catalyzed reaction. rsc.orgrsc.org While creatine (B1669601) phosphate also resulted in ATP formation, its efficiency was considerably lower. rsc.orgrsc.org Other divalent metal cations, such as Ba²⁺ and Ca²⁺, have also been noted to catalyze phosphoryl transfer from carbamyl phosphate to ADP. rsc.org

Table 1: Effect of Fe³⁺ on Non-Enzymatic ADP Phosphorylation by Acetyl Phosphate

| Condition | Temperature | Conversion to ATP | Selectivity | Reference |

|---|---|---|---|---|

| With Fe³⁺ | ≤ 25°C | ~20% | 100% | rsc.orgrsc.org |

| With Fe³⁺ | > 25°C | Decreased | - | rsc.orgrsc.org |

Phosphorylation of Nucleotide Precursors (e.g., Ribose to Ribose-5-Phosphate (B1218738), Adenosine to Adenosine Monophosphate)

Beyond the phosphorylation of ADP, acetyl phosphate can also act as a phosphoryl donor to nucleotide precursors in aqueous solutions. nih.gov Research has shown that AcP can phosphorylate ribose to yield ribose-5-phosphate and adenosine to form adenosine monophosphate (AMP). nih.gov These reactions proceed with modest yields of around 2% in water across a range of pH values. nih.gov This capability highlights a potential role for acetyl phosphate in the prebiotic synthesis of essential building blocks for nucleotides. nih.gov Interestingly, the phosphorylation of AMP to ADP by acetyl phosphate has been reported as unsuccessful in some studies. rsc.orgrsc.org

Kinetic Analysis of Phosphoryl Transfer Reactions

The study of phosphoryl transfer reaction kinetics provides valuable insights into the transition states and mechanisms of these processes. nih.gov Kinetic data, obtained through systematic variation of reactants and conditions, offer indirect but powerful information about the properties of the transition state. nih.gov For phosphoryl transfer reactions, the nucleophile must be properly aligned with the phosphorus atom and the leaving group for an in-line attack. nih.gov In the context of enzymatic reactions involving acetyl phosphate, such as the one catalyzed by phosphotransacetylase, kinetic analyses have helped to elucidate the reaction mechanism. For instance, steady-state kinetic analysis of phosphotransacetylase from Methanosarcina thermophila indicated a ternary complex kinetic mechanism, where substrates bind to the enzyme in a random order, rather than a ping-pong mechanism. nih.gov In Escherichia coli, the intracellular concentration of acetyl phosphate is estimated to reach levels sufficient for the direct phosphorylation of two-component response regulators, a key aspect of bacterial signal transduction. asm.orgnih.gov

Acetyl Transfer Mechanisms: Acetylation by Acetyl Phosphate

In addition to its role as a phosphoryl donor, acetyl phosphate is a potent acetylating agent. researchgate.net This reactivity is particularly relevant in the context of post-translational modifications of proteins.

Non-Enzymatic Protein Acetylation by Acetyl Phosphate

Acetyl phosphate can non-enzymatically acetylate lysine (B10760008) residues on a wide range of proteins. frontiersin.orgresearchgate.net This chemical modification is a significant pathway for protein acylation, especially in bacteria like Escherichia coli. frontiersin.org The reactivity of acetyl phosphate as a mixed anhydride (B1165640) makes it a key player in this process. frontiersin.org The efficiency of this non-enzymatic acetylation is influenced by several factors, including the intracellular concentration of acetyl phosphate and the pH. researchgate.net An increase in the concentration of AcP can lead to more widespread protein acetylation. researchgate.net Furthermore, a basic pH environment favors the deprotonation of the lysine side chain, which enhances its nucleophilicity and, consequently, the rate of acetylation. researchgate.net The microenvironment of the protein also plays a role in the efficiency of this chemical modification. researchgate.net In E. coli, non-enzymatic acetylation by acetyl phosphate has been linked to the regulation of metabolic pathways, such as glycolysis, by inhibiting the activity of certain enzymes. nih.gov

Table 2: Chemical Compounds Mentioned

Acetyl Phosphate as a Universal Acetyl Group Donor in Post-Translational Modification Studies

Acetyl phosphate is a pivotal molecule in the study of post-translational modifications, specifically protein acetylation. It can function as a donor of an acetyl group to the lysine residues of proteins in a non-enzymatic manner. psu.edunih.gov This process, known as non-enzymatic lysine acetylation, is considered a widespread phenomenon in bacteria and is driven by the intracellular concentration of acetyl phosphate. psu.edu The accumulation of acetyl phosphate can lead to the acetylation of a variety of proteins, thereby modulating their function, including transcription factors and metabolic enzymes. psu.edu This non-enzymatic acetylation provides a direct link between the metabolic state of the cell (as reflected by AcP levels) and the regulation of protein activity. medchemexpress.com

The mechanism of acetylation by acetyl phosphate involves the nucleophilic attack of the ε-amino group of a lysine residue on the carbonyl carbon of the acetyl group of AcP. This reaction is particularly favored at alkaline pH, which increases the nucleophilicity of the lysine amino group. nih.gov The ability of AcP to non-enzymatically acetylate proteins makes it a valuable tool in biochemical research for studying the effects of acetylation on protein structure and function.

Mechanisms of Substrate-Level Acetylation in Biological and Abiotic Systems

Substrate-level acetylation refers to the transfer of an acetyl group from a donor molecule, such as acetyl phosphate, to a substrate without the involvement of a dedicated acetyltransferase enzyme. In biological systems, this is a key mechanism for regulating protein function in response to metabolic flux. psu.edu For instance, in bacteria, fluctuations in the concentration of acetyl phosphate, which is an intermediate in the phosphotransacetylase-acetate kinase (Pta-AckA) pathway, directly impact the extent of protein acetylation. psu.edu

In abiotic systems, the ability of acetyl phosphate to act as an acetylating agent is also recognized. Studies have shown that AcP can acetylate the amino group of amino acids, such as glycine (B1666218), particularly at alkaline pH. nih.gov This reactivity has implications for understanding prebiotic chemistry and the potential roles of high-energy compounds like acetyl phosphate in the origin of life. The dual capacity of AcP to act as both a phosphorylating and acetylating agent underscores its versatility as a reactive intermediate. nih.gov

Stability and Reactivity Profile of Acetyl Phosphate

The utility of acetyl phosphate as a biological reagent is intrinsically linked to its stability and reactivity. These properties are significantly influenced by environmental conditions such as pH, temperature, and the presence of metal ions.

Influence of pH on Acetyl Phosphate Hydrolysis and Reactivity

The stability of acetyl phosphate in aqueous solution is pH-dependent. Generally, it is relatively stable in acidic solutions, typically between pH 5 and 6. psu.edu However, its reactivity as an acetylating agent is enhanced at alkaline pH. nih.gov Studies have shown that while the hydrolysis rate of acetyl phosphate is not dramatically affected by pH in the range of 7 to 11 at a given temperature, its acetylating potential towards amino groups increases with pH. nih.govresearchgate.net This is attributed to the deprotonation of the amino group, making it a more potent nucleophile. nih.gov

Impact of Temperature on Acetyl Phosphate Degradation Kinetics

Temperature has a pronounced effect on the stability of acetyl phosphate. As the temperature increases, the rate of its hydrolysis significantly accelerates. For example, at 50°C, acetyl phosphate is completely hydrolyzed within a few hours, and at 60°C, this process occurs in as little as 90 minutes. nih.gov This thermal instability is a critical factor in both biological and experimental contexts, limiting its persistence in warmer environments.

Interactive Table: Degradation of Acetyl Phosphate at Different Temperatures

| Temperature (°C) | Time for Complete Hydrolysis | Reference |

| 50 | 3–5 hours | nih.gov |

| 60 | 90 minutes | nih.gov |

This table illustrates the significant impact of temperature on the rate of acetyl phosphate degradation.

Metal Ion Catalysis and Coordination Chemistry in Acetyl Phosphate Reactions

Metal ions can play a significant role in the reactions of acetyl phosphate, primarily by acting as catalysts in its hydrolysis and other transfer reactions. The coordination of metal ions to the phosphate group can influence the electrophilicity of the phosphorus and carbonyl carbon atoms, thereby affecting the molecule's reactivity.

While divalent cations like Mg²⁺ and Ca²⁺ have been shown to have a modest effect on the rate of acetyl phosphate hydrolysis, the influence of univalent cations such as lithium (Li⁺) and potassium (K⁺) is also of interest, particularly given the commercial availability of lithium potassium acetyl phosphate. nih.govsigmaaldrich.com

Research has shown that lithium ions can detectably catalyze the hydrolysis of acetyl phosphate. rsc.org This catalytic effect is attributed to the ability of the lithium ion to interact with the phosphate group, thereby stabilizing the transition state of the hydrolysis reaction. The smaller ionic radius and higher charge density of Li⁺ compared to K⁺ generally lead to stronger interactions with anionic species like the phosphate group of AcP. In the context of phosphate ester hydrolysis, the catalytic activity of alkali metal ions often follows the order Li⁺ > Na⁺ > K⁺. nih.gov This suggests that lithium would likely be a more effective catalyst for acetyl phosphate hydrolysis than potassium.

It is important to note that in enzymatic reactions involving phosphate transfer, univalent cations like K⁺ can play a crucial role in activating the enzyme. medchemexpress.com However, in the context of non-enzymatic hydrolysis, the direct interaction of the cation with the substrate is the primary catalytic mechanism. The existence of a stable mixed salt, lithium potassium acetyl phosphate, suggests its utility in biochemical assays where a specific ionic environment is desired. medchemexpress.comsigmaaldrich.comselleckchem.com

Divalent Cation (e.g., Mg²⁺, Ca²⁺, Mn²⁺, Cu²⁺, Zn²⁺) Interactions with Acetyl Phosphate and their Mechanistic Implications

Divalent metal ions are known to play a crucial role in the chemistry of phosphate compounds, and acetyl phosphate is no exception. The interaction between divalent cations and acetyl phosphate has been a subject of detailed research, revealing significant implications for its reactivity, particularly its hydrolysis.

Studies have demonstrated that divalent metal ions such as Mg²⁺, Ca²⁺, Mn²⁺, Cu²⁺, and Zn²⁺ facilitate the hydrolysis of acetyl phosphate. acs.orgnih.gov This catalytic effect is attributed to the formation of a complex between the metal ion and the acetyl phosphate molecule. Potentiometric pH titrations have been instrumental in determining the stability constants of these complexes in aqueous solutions. nih.govacs.org

A key finding from these studies is that the stability of the M(AcP) complexes (where M is a divalent metal) is greater than what would be predicted based solely on the basicity of the phosphate group of acetyl phosphate. nih.gov This enhanced stability strongly suggests a more intricate interaction than simple electrostatic attraction to the phosphate moiety. The prevailing mechanistic implication is the formation of a six-membered chelate ring, where the metal ion coordinates not only with the phosphate group but also with the carbonyl oxygen of the acetyl group. nih.govacs.org This chelation places the metal ion in a strategic position to polarize the carbonyl group and the P-O anhydride bond, thereby facilitating nucleophilic attack and subsequent hydrolysis.

The extent of this chelate formation varies depending on the specific divalent cation. For instance, in aqueous solution at 25 °C and an ionic strength of 0.1 M (NaNO₃), the percentage of the chelated M(AcP) species has been quantified for several key divalent cations. acs.org

Table 1: Stability Constants and Chelate Formation of Divalent Cation-Acetyl Phosphate (AcP) Complexes

Data from potentiometric pH titrations in aqueous solution at 25 °C and I = 0.1 M (NaNO₃). acs.org

| Divalent Cation (M²⁺) | log K<sub>M(AcP)</sub><sup>M</sup> | % Chelate Formation |

|---|---|---|

| Mg²⁺ | 1.58 ± 0.03 | 41 ± 5 |

| Ca²⁺ | 1.52 ± 0.04 | 48 ± 8 |

| Mn²⁺ | 1.97 ± 0.02 | - |

| Cu²⁺ | 2.84 ± 0.03 | 76 ± 4 |

| Zn²⁺ | 2.09 ± 0.03 | 59 ± 6 |

The data clearly indicate that the stability of the complex and the propensity for chelate formation are influenced by the nature of the divalent cation. For example, Cu²⁺ forms a significantly more stable complex with a higher percentage of chelate formation compared to Mg²⁺ and Ca²⁺. acs.org This difference in coordination can have profound effects on the catalytic efficiency of the metal ion in promoting the hydrolysis of acetyl phosphate.

Coordination-Driven Stabilization and Destabilization of Acetyl Phosphate

The coordination of divalent cations to acetyl phosphate represents a delicate balance between stabilization and destabilization. The formation of the metal-acetyl phosphate complex, particularly the chelated form, can be viewed as a stabilization of the transition state for hydrolysis. By polarizing the P-O anhydride bond, the metal ion lowers the activation energy for nucleophilic attack, thus destabilizing the acetyl phosphate molecule and promoting its breakdown. nih.govrsc.org

Conversely, under certain conditions, the interaction with metal ions can also confer a degree of stability to the acetyl phosphate molecule. For instance, at ambient temperatures, acetyl phosphate can be stable for several hours even in the presence of Mg²⁺ and Ca²⁺ ions. nih.gov This suggests that while the ultimate fate in the presence of these cations is hydrolysis, the complex formation itself does not lead to instantaneous decomposition. The rate of this metal-catalyzed hydrolysis is dependent on factors such as pH and temperature. nih.govrsc.org At higher temperatures, the destabilizing effect of the metal ion becomes more pronounced, leading to faster hydrolysis. nih.gov

The coordination environment plays a critical role. In the active sites of enzymes, which can be considered environments with lower solvent polarity compared to bulk water, the formation of these chelated structures is expected to be even more favorable. nih.govacs.org This highlights the biological relevance of coordination-driven destabilization, as it provides a mechanism for enzymes to harness the catalytic power of divalent metal ions to efficiently utilize acetyl phosphate as a phosphoryl donor.

Reaction Specificity and Selectivity in Acetyl Phosphate-Mediated Processes

The interaction of divalent cations with acetyl phosphate not only influences its stability but also plays a significant role in determining the specificity and selectivity of the reactions it mediates. Acetyl phosphate is a versatile molecule capable of acting as both a phosphorylating and an acetylating agent. libretexts.org The presence and nature of divalent cations can modulate the preference for one reaction pathway over the other and can also influence the choice of substrate that is modified.

For example, in the phosphorylation of adenosine diphosphate (ADP) to adenosine triphosphate (ATP) by acetyl phosphate, the presence of Fe³⁺ ions has been shown to be particularly effective. nih.gov This suggests that certain metal ions can enhance the selectivity of acetyl phosphate for specific phosphorylation targets. The catalytic role of the metal ion in this context is likely to involve the formation of a ternary complex between the metal ion, acetyl phosphate, and the substrate (ADP), which orients the reactants for efficient phosphoryl transfer.

The type of divalent cation can also influence the outcome of acetyl phosphate reactions. While Mg²⁺ is a common cofactor for many enzymatic reactions involving phosphate transfer, other divalent cations can also participate, sometimes with different efficiencies. nih.gov For instance, in some enzymatic systems, Mn²⁺ can substitute for Mg²⁺ and, in certain cases, may even lead to altered substrate specificity or reaction rates. nih.gov

Furthermore, the balance between phosphorylation and acetylation by acetyl phosphate can be influenced by the reaction conditions, including the presence of metal ions. At a more alkaline pH, acetyl phosphate shows an increased tendency to acetylate the amino groups of amino acids. libretexts.org While the direct influence of different divalent cations on this phosphorylation versus acetylation selectivity is an area requiring further detailed investigation, it is plausible that the coordination geometry of the metal-acetyl phosphate complex could favor the attack of a nucleophile on either the phosphorus atom (leading to phosphorylation) or the carbonyl carbon (leading to acetylation).

Role of Acetyl Phosphate in Biological Systems

Bacterial Metabolism and Cellular Regulation

Acetyl phosphate (B84403) (AcP) is a high-energy intermediate metabolite that plays a pivotal role in the metabolic and regulatory networks of bacteria. nih.gov It is positioned at the crossroads of carbon metabolism and can act as a donor for both phosphoryl and acetyl groups, allowing it to influence a wide array of cellular processes. nih.gov

The primary route for the synthesis and degradation of acetyl phosphate in many bacteria is the phosphotransacetylase-acetate kinase (Pta-AckA) pathway. nih.govnih.gov This pathway is a cornerstone of bacterial energy metabolism, particularly during growth on excess carbon sources and under fermentative conditions. lsu.edufrontiersin.org

The Pta-AckA pathway consists of two reversible enzymatic reactions:

Phosphotransacetylase (Pta): This enzyme catalyzes the conversion of acetyl-coenzyme A (acetyl-CoA) and inorganic phosphate (Pi) into acetyl phosphate and coenzyme A (CoA). researchgate.netwikipedia.org

Acetate (B1210297) Kinase (AckA): This enzyme facilitates the transfer of the phosphoryl group from acetyl phosphate to adenosine (B11128) diphosphate (B83284) (ADP), generating acetate and adenosine triphosphate (ATP). researchgate.netwikipedia.org

This pathway is crucial for generating ATP via substrate-level phosphorylation, especially during anaerobic growth where it is a major contributor to the cell's energy budget. frontiersin.org Under aerobic conditions with high glucose, when the rate of glycolysis exceeds the capacity of the tricarboxylic acid (TCA) cycle, bacteria divert excess acetyl-CoA through the Pta-AckA pathway, leading to the excretion of acetate. lsu.edu The reversibility of the pathway also allows bacteria to utilize external acetate as a carbon source by converting it into acetyl-CoA. nih.gov Thus, the Pta-AckA pathway acts as a central metabolic hub, balancing carbon flux and energy production in response to environmental conditions. nih.gov

Beyond its role in energy metabolism, acetyl phosphate functions as a global signaling molecule, informing the cell about its metabolic state. nih.govlsu.edu The intracellular concentration of AcP fluctuates depending on the carbon source, oxygen availability, and the status of the TCA cycle, making it an ideal indicator of the cell's nutritional status. nih.govlsu.edu These fluctuations in AcP levels allow bacteria to coordinate complex physiological processes.

Evidence suggests that AcP acts as a global signal by influencing the expression of a wide range of genes. lsu.edugrantome.com For instance, in Escherichia coli, the intracellular AcP pool has been shown to affect the expression of genes involved in:

Biofilm formation: AcP levels can influence the development of biofilms, which are complex communities of bacteria. lsu.edu Cells with altered AcP metabolism exhibit significant differences in their biofilm structures compared to wild-type cells. lsu.edu

Surface structures: The synthesis of flagella (for motility) and type 1 pili (for adhesion) is correlated with AcP levels. lsu.edu Specifically, high levels of AcP tend to inhibit flagellar biosynthesis while promoting the assembly of type 1 pili. lsu.edu

Capsule biosynthesis: The production of colanic acid, a component of the bacterial capsule, is also positively correlated with the intracellular concentration of AcP. lsu.edu

These findings underscore the role of acetyl phosphate as a key signaling molecule that enables bacteria to transition between planktonic (free-living) and sessile (biofilm) lifestyles in response to metabolic cues. lsu.edu

A primary mechanism through which acetyl phosphate exerts its regulatory effects is by directly phosphorylating the response regulators (RRs) of two-component signal transduction (2CST) systems. nih.gov In these systems, a sensor histidine kinase (HK) typically autophosphorylates in response to an environmental signal and then transfers the phosphoryl group to a cognate RR. However, AcP can often bypass the HK and directly phosphorylate the RR. nih.govasm.org The intracellular concentration of AcP in E. coli can reach levels sufficient for this direct phosphorylation to occur. nih.gov

This HK-independent phosphorylation allows for the integration of metabolic status with traditional signal transduction pathways. Several key response regulators are known to be phosphorylated by AcP:

PhoP: This response regulator is crucial for virulence in pathogens like Salmonella typhimurium and for the regulation of lipid biosynthesis in Mycobacterium tuberculosis. tandfonline.comnih.gov Phosphorylation of PhoP, which can be achieved by AcP, enhances its ability to bind to DNA and regulate target gene expression. nih.govresearchgate.net

LytSR: In Staphylococcus aureus, the LytSR two-component system is involved in biofilm formation and the regulation of the lrgAB operon, which is linked to cell death and lysis. nih.govnih.gov Studies have shown that the response regulator LytR can be rapidly phosphorylated by AcP, and this phosphorylation is thought to be a key regulatory mechanism, particularly when glucose is abundant. nih.govresearchgate.net The rate of LytR phosphorylation by AcP can be even faster than by its cognate kinase, LytS. nih.gov

RcsB: The Rcs phosphorelay system controls a variety of cellular processes, including capsule synthesis and biofilm formation. AcP has been implicated in the phosphorylation and activation of RcsB, thereby influencing these functions. nih.gov

Below is a table summarizing the effects of AcP-dependent phosphorylation on these response regulators.

| Response Regulator | Bacterial Species | Biological Process Regulated | Effect of AcP-Dependent Phosphorylation | Reference |

|---|---|---|---|---|

| PhoP | Salmonella typhimurium, Mycobacterium tuberculosis | Virulence, Lipid Biosynthesis | Enhances DNA binding affinity and activates transcription of target genes. | tandfonline.comnih.govresearchgate.net |

| LytSR | Staphylococcus aureus | Biofilm Formation, Cell Lysis | Induces transcription of the lrgAB operon. | nih.govnih.gov |

| RcsB | Escherichia coli | Capsule Synthesis, Biofilm Formation | Activates the Rcs signaling pathway. | nih.gov |

In addition to its role as a phosphoryl donor, acetyl phosphate is a major acetyl donor for the non-enzymatic acetylation of proteins in bacteria. nih.gov This post-translational modification can alter the function of proteins and is increasingly recognized as a critical mechanism for regulating bacterial physiology, including virulence. nih.govtandfonline.com

The acetylation of proteins by AcP is a chemical process that is dependent on the intracellular concentration of AcP. ku.dk This provides a direct link between the metabolic state of the bacterium and the regulation of virulence factor activity.

A prominent example of this is the regulation of the virulence factor PhoP in Salmonella typhimurium. tandfonline.com Research has shown that PhoP can be non-enzymatically acetylated by AcP at a specific lysine (B10760008) residue (K102). tandfonline.comnih.gov This acetylation inhibits the subsequent phosphorylation of PhoP, which is required for its full activity. nih.govtandfonline.com Consequently, under conditions where AcP levels are high, PhoP activity is dampened, leading to reduced virulence. nih.gov Conversely, under conditions that activate PhoP, such as the low magnesium environment inside a phagosome, the level of PhoP acetylation decreases. tandfonline.com

This interplay between acetylation and phosphorylation provides a sophisticated mechanism for fine-tuning virulence in response to both environmental cues and the bacterium's internal metabolic state.

The table below details key bacterial proteins whose acetylation by AcP impacts virulence.

| Protein | Bacterial Species | Function | Impact of AcP-Dependent Acetylation on Virulence | Reference |

|---|---|---|---|---|

| PhoP | Salmonella typhimurium | Transcriptional regulator of virulence genes | Inhibits phosphorylation and transcriptional activity, leading to decreased virulence. | nih.govtandfonline.comnih.gov |

Acetyl phosphate-dependent acetylation is not limited to virulence factors; it also plays a significant role in regulating the activity of central metabolic enzymes. mdpi.com The non-enzymatic acetylation of enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle can modulate their activity, thereby providing a feedback mechanism to control carbon flux. nih.govmdpi.com

In E. coli, it has been shown that high levels of AcP, which can occur during growth in excess glucose, lead to the acetylation of several metabolic enzymes. mdpi.com This acetylation often results in the inhibition of their catalytic activity. mdpi.com For example, enzymes in the glycolytic pathway and the TCA cycle can be targeted, effectively putting a brake on central carbon metabolism when the cell is in a state of metabolic overflow. mdpi.comasm.org

This regulatory mechanism helps to prevent the excessive accumulation of metabolic intermediates and maintain metabolic homeostasis. nih.gov When carbon flux is high, the resulting increase in AcP levels leads to the acetylation and subsequent inhibition of key metabolic enzymes, thus slowing down the metabolic rate. mdpi.com

The following table summarizes the impact of AcP-dependent acetylation on key metabolic enzymes.

| Metabolic Pathway | Enzyme (Example) | Effect of AcP-Dependent Acetylation | Reference |

|---|---|---|---|

| Glycolysis | Enolase | Inhibition of enzyme activity. | nih.govmdpi.com |

| Tricarboxylic Acid (TCA) Cycle | Isocitrate dehydrogenase, Malate dehydrogenase | Inhibition of enzyme activity. | nih.govmdpi.com |

Bacteria are frequently exposed to a variety of stressful conditions, such as nutrient limitation, pH changes, and osmotic stress. nih.gov Acetyl phosphate is involved in the adaptive responses to these stresses, acting as a signal that helps to reprogram gene expression and enhance survival. grantome.comnih.gov

The accumulation of AcP under certain stress conditions can trigger various protective mechanisms. For example, in E. coli, AcP has been shown to influence the expression of stress effector proteins. lsu.edu Furthermore, the AcP-dependent phosphorylation of response regulators, as discussed earlier, is a key mechanism for activating stress response pathways. For instance, the PhoP/PhoQ system, which responds to low magnesium and acidic pH, can be influenced by AcP levels, thereby modulating the response to these stresses. tandfonline.com

In addition, the general stress response in many Gram-negative bacteria is controlled by the alternative sigma factor σS (RpoS). nih.gov While the direct regulatory links are complex, the metabolic state of the cell, which is reflected in AcP levels, is known to be a critical factor in the induction of the general stress response. nih.gov By integrating metabolic information with stress response pathways, AcP allows bacteria to mount a coordinated and appropriate defense against a wide range of environmental challenges. grantome.com

Mammalian Metabolism and Cellular Processes

Acetyl phosphate (AcP), a high-energy acylphosphate, is increasingly recognized for its multifaceted role in the metabolism and cellular processes of mammals. Though historically its functions were more thoroughly explored in bacteria, recent studies have illuminated its presence and significance within mammalian cells, especially in mitochondria. nih.govdocumentsdelivered.compnas.org

The existence of acetyl phosphate in mammalian mitochondria has been confirmed through modern analytical techniques like real-time in-organelle nuclear magnetic resonance (NMR) metabolomics. nih.govdocumentsdelivered.compnas.org These studies have not only identified AcP in human mitochondria but have also characterized its formation. The production of AcP has been described as having a biphasic kinetic profile, which is characteristic of a metabolic intermediate. nih.govpnas.orgpnas.org Its transient nature suggests it plays a dynamic role in mitochondrial metabolic pathways. nih.govpnas.orgpnas.org The formation of AcP is linked to the activity of the pyruvate (B1213749) dehydrogenase (PDH) complex, which converts pyruvate into acetyl-CoA. pnas.orgpnas.orgresearchgate.net

Acetyl phosphate is positioned to be a critical link between cellular energy status and the regulation of mitochondrial function. It is considered a potent acetylating agent, capable of non-enzymatically acetylating proteins, including those within the mitochondria. pnas.orgnih.govnih.gov This post-translational modification can alter the activity of various metabolic enzymes. nih.gov Because acetyl-CoA is a primary indicator of cellular energy, its derivative, acetyl phosphate, could serve as a key molecule that couples the activity of metabolic enzymes to the fluctuating levels of this crucial metabolite. nih.gov Over one-third of all mitochondrial proteins are acetylated, with the majority being involved in energy metabolism. nih.gov This suggests that AcP-mediated acetylation could be a widespread regulatory mechanism, potentially influencing pathways like oxidative phosphorylation, the TCA cycle, and fatty acid oxidation. pnas.orgpnas.orgnih.gov

Acetyl phosphate is recognized as an intermediate in pyruvate metabolism. researchgate.nethmdb.cawikipedia.org Pyruvate, the end product of glycolysis, is converted to acetyl-CoA by the pyruvate dehydrogenase (PDH) complex within the mitochondria. pnas.orgbyjus.com Research indicates that AcP is formed as an intermediate during the oxidation of pyruvate by PDH. researchgate.netnih.gov Its levels can be influenced by the activity of PDH; for instance, the tumor suppressor protein p53 has been shown to up-regulate PDH activity, leading to higher formation of both acetyl-CoA and acetyl phosphate. pnas.orgpnas.org This connection places acetyl phosphate at a critical juncture, linking the metabolism of glucose to the intricate network of mitochondrial energy production and biosynthetic pathways. wikipedia.orgnih.govresearchgate.net

Emerging research demonstrates that acetyl phosphate directly interacts with and modulates key mitochondrial functions.

Respiration and Dehydrogenase Activity: Studies on isolated rat liver mitochondria have shown that AcP can decrease the efficiency of oxidative phosphorylation and the activity of succinate (B1194679) dehydrogenase (SDH). nih.govnih.gov This effect is thought to be mediated, at least in part, by the acetylation of mitochondrial proteins. nih.govnih.gov Specifically, AcP at concentrations of 0.5–1 mM was found to decrease respiratory control by 20–30%. nih.gov It is suggested that AcP may weakly inhibit the oxidation of succinate. nih.gov

Mitochondrial Permeability Transition Pore (mPTP): Acetyl phosphate has been found to influence the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane. nih.govnih.govnih.gov Under conditions of calcium overload and oxidative stress, the opening of the mPTP can lead to ATP depletion and cell death. epa.gov Research has shown that AcP can slow down the calcium-induced opening of the mPTP. nih.govnih.gov This suggests a protective role for AcP under certain pathological conditions. This effect is thought to be potentially due to the acetylation of the adenine (B156593) nucleotide translocase, a component implicated in both mPTP opening and oxidative phosphorylation. nih.gov

The following table summarizes the observed effects of Acetyl Phosphate on mitochondrial functions based on recent research findings.

| Mitochondrial Function | Observed Effect of Acetyl Phosphate | Putative Mechanism |

| Oxidative Phosphorylation | Decreased efficiency | Acetylation of mitochondrial proteins, including adenine nucleotide translocase. nih.gov |

| Succinate Dehydrogenase (SDH) Activity | Decreased activity | Weak inhibition of succinate oxidation. nih.govnih.gov |

| Mitochondrial Permeability Transition Pore (mPTP) Opening | Slowed down in the presence of calcium ions | Acetylation of adenine nucleotide translocase. nih.govnih.gov |

Acetyl Phosphate as a Biological Phosphoryl Group Donor

A fundamental role of acetyl phosphate in biological systems is its capacity to act as a high-energy phosphoryl group donor, a function analogous to that of adenosine triphosphate (ATP). nih.govnih.govwikipedia.org

The ability of acetyl phosphate to donate a phosphoryl group stems from the high free energy of hydrolysis of its acyl-phosphate bond. This makes it thermodynamically favorable for AcP to transfer its phosphate group to other molecules, including adenosine diphosphate (ADP) to form ATP. wikipedia.orgnih.gov This reaction provides a means of substrate-level phosphorylation, which is the synthesis of ATP from ADP, independent of the electron transport chain and oxidative phosphorylation. wikipedia.orgtripod.com

This capability is not limited to ATP synthesis. Acetyl phosphate can phosphorylate a range of substrates, including intermediates in nucleotide synthesis, such as converting ribose to ribose-5-phosphate (B1218738) and adenosine to adenosine monophosphate (AMP). wikipedia.orgnih.gov The mechanism of phosphoryl transfer generally involves a nucleophilic attack on the phosphorus atom of the acetyl phosphate, leading to the formation of a pentacovalent intermediate or transition state before the phosphoryl group is transferred to the acceptor molecule. youtube.com This chemical reactivity allows AcP to participate in a variety of phosphorylation events within the cell, linking metabolic status to signaling pathways. nih.govpnas.org

Enzymatic and Non-Enzymatic Acetyl Phosphate-Mediated Phosphorylation in Diverse Biological Contexts

Acetyl phosphate (AcP) is a high-energy metabolic intermediate that plays a crucial role as a phosphoryl group donor in a variety of biological processes, particularly within bacteria. nih.gov Its ability to phosphorylate other molecules is central to its function in cellular energetics and signal transduction. This phosphorylation can occur through both enzymatic and non-enzymatic mechanisms, allowing cells to link their metabolic state to regulatory networks.

Enzymatic Phosphorylation:

In enzymatic phosphorylation, AcP serves as a substrate for kinases, which are enzymes that catalyze the transfer of a phosphoryl group to a specific molecule. A prime example of this is the activity of acetate kinase (AckA), which catalyzes the reversible transfer of the phosphoryl group from AcP to adenosine diphosphate (ADP) to generate adenosine triphosphate (ATP). biologyinsights.comresearchgate.net This reaction is a key component of the phosphotransacetylase (Pta)-AckA pathway, a central metabolic route in many bacteria for generating ATP, especially under anaerobic or overflow metabolism conditions. nih.govasm.org

The Pta-AckA pathway involves two key enzymes:

Phosphotransacetylase (Pta): This enzyme catalyzes the conversion of acetyl-CoA and inorganic phosphate (Pi) to acetyl phosphate and coenzyme A (CoA). asm.org

Acetate Kinase (AckA): This enzyme then transfers the high-energy phosphoryl group from acetyl phosphate to ADP, producing ATP and acetate. asm.org

This pathway represents a classic example of substrate-level phosphorylation, where ATP is generated directly from a high-energy intermediate without the need for an electron transport chain. biologyinsights.com The direction of the pathway is reversible, allowing cells to either generate ATP from acetyl-CoA or to produce acetyl-CoA from acetate at the expense of ATP. asm.org

Research has also identified other enzymatic systems that utilize AcP. For instance, in the protist Entamoeba histolytica, a novel acetate kinase has been characterized that uses inorganic pyrophosphate (PPi) instead of ATP as the phosphoryl donor for the synthesis of acetyl phosphate. nih.gov This enzyme can also catalyze the reverse reaction, forming acetate and PPi from acetyl phosphate and inorganic phosphate (Pi). nih.gov

Non-Enzymatic Acetyl Phosphate-Mediated Phosphorylation:

A significant aspect of acetyl phosphate's biological role is its ability to act as a non-enzymatic phosphorylating agent for a class of proteins known as response regulators, which are components of two-component signal transduction (2CST) systems. asm.org These systems are prevalent in bacteria and allow them to sense and respond to a wide range of environmental stimuli.

In a typical 2CST pathway, a sensor histidine kinase autophosphorylates a conserved histidine residue in response to a specific signal, using ATP as the phosphoryl donor. asm.org The phosphoryl group is then transferred to a conserved aspartate residue on the cognate response regulator, which in turn modulates the expression of target genes or other cellular processes. asm.org

However, numerous studies have demonstrated that acetyl phosphate can directly phosphorylate the aspartate residue of many response regulators in vitro and in vivo, bypassing the need for the cognate histidine kinase. asm.orgnih.gov This non-enzymatic phosphorylation is driven by the high-energy nature of the acetyl phosphate bond. asm.org The intracellular concentration of acetyl phosphate, which can reach millimolar levels in bacteria like Escherichia coli, is sufficient to drive this direct phosphoryl transfer. asm.org

This kinase-independent phosphorylation by acetyl phosphate provides a mechanism for "cross-talk" between central metabolism and various regulatory circuits. By linking the activity of response regulators to the metabolic state of the cell (as reflected by the AcP pool), bacteria can globally coordinate gene expression with their metabolic capabilities. asm.orgpsu.edu

Research Findings on Acetyl Phosphate-Mediated Phosphorylation:

Extensive research has elucidated the role of acetyl phosphate-mediated phosphorylation in various biological contexts. The following table summarizes key findings from selected studies:

| Biological Context | Key Findings |

| Bacterial Signal Transduction | Acetyl phosphate acts as a global signal in E. coli, directly phosphorylating response regulators of two-component systems, thereby influencing diverse cellular processes. asm.org |

| Bacterial Virulence | In Salmonella typhimurium, the transcription factor PhoP is non-enzymatically acetylated by AcP, which in turn affects its phosphorylation and transcriptional activity, ultimately modulating bacterial virulence. nih.gov |

| Bacterial Motility | In E. coli chemotaxis, acetyl phosphate can phosphorylate the response regulator CheY, influencing swimming behavior. pnas.org |

| Regulation of Gene Expression | In Streptococcus pneumoniae, acetyl phosphate serves as an alternative phosphoryl donor for the response regulator CiaR, and this phosphorylation is controlled by acetate kinase. nih.gov |

| Metabolic Regulation | In E. coli, non-enzymatic acetylation by acetyl phosphate can inhibit glycolytic enzymes, providing a layer of regulation on metabolic flux. ethz.ch |

Interplay with Protein Acetylation:

It is important to note that acetyl phosphate can also function as an acetyl group donor in the non-enzymatic acetylation of proteins, particularly on lysine residues. nih.govnih.gov This acetylation can, in turn, influence the phosphorylation state and activity of the modified protein. For example, in the case of the Salmonella virulence regulator PhoP, acetylation of a specific lysine residue by acetyl phosphate inhibits its subsequent phosphorylation. nih.gov This demonstrates a complex interplay between phosphorylation and acetylation, both mediated by acetyl phosphate, which fine-tunes protein function in response to the metabolic state of the cell.

Prebiotic Chemistry and the Origin of Life

Abiotic Synthesis Pathways for Acetyl Phosphate (B84403) on Early Earth

For acetyl phosphate to be considered a key player in the origin of life, plausible pathways for its formation from simple precursors under early Earth conditions must be established. Scientific investigations have demonstrated that AcP can indeed be synthesized abiotically through several routes consistent with primordial environments.

A significant pathway for the abiotic synthesis of acetyl phosphate involves the reaction of thioacetate (B1230152) with inorganic phosphate. Research has shown that AcP can be synthesized in aqueous solutions from thioacetate within minutes under a range of conditions plausible for the early Earth. nih.gov This formation occurs under both ambient temperatures (e.g., 20°C) and mild hydrothermal conditions (e.g., 50°C). nih.gov The stability of the newly formed acetyl phosphate is dependent on factors such as temperature, pH, and the presence of specific cations. nih.gov

Interestingly, experiments have demonstrated that while thioacetate readily yields acetyl phosphate, the closely related methyl thioacetate does not produce AcP under the same conditions. nih.gov This finding is significant because thioacetate itself can be formed under hydrothermal conditions from carbon monoxide (CO) and methyl mercaptan (CH₃SH), substances thought to be present on the early Earth. nih.gov Another proposed abiotic route is the photochemical synthesis of acetyl phosphate, which involves the oxidation of thioacetic acid in the presence of inorganic phosphate. nih.gov

The synthesis of acetyl phosphate is influenced by the surrounding chemical environment. For instance, at a mildly acidic pH of 6, the presence of calcium (Ca²⁺) and magnesium (Mg²⁺) ions can promote its formation. nih.gov This body of evidence suggests that acetyl phosphate could have been readily and continuously generated in various prebiotic settings, from sunlit surface waters to alkaline hydrothermal vents. nih.govnih.gov

| Condition | Precursors | Catalyst/Medium | Outcome | Reference |

| Ambient & Mild Hydrothermal | Thioacetate, Inorganic Phosphate | Water (pH 6-8, 20-50°C) | Acetyl Phosphate synthesized in minutes. | nih.gov |

| Photochemical | Thioacetic Acid, Inorganic Phosphate | Light | Acetyl Phosphate formation. | nih.gov |

The formation of acetyl phosphate is a specific example of a broader class of reactions known as carboxylate phosphorylation, which produces acyl phosphates. Acyl phosphates are mixed anhydrides formed from a carboxylic acid and phosphoric acid and are considered potent biochemical activating agents. nih.govnih.gov In modern biology, the phosphorylation of carboxylates is a key step in many metabolic pathways, often involving ATP. libretexts.org

In a prebiotic context, the non-enzymatic formation of these high-energy compounds from simpler molecules is a critical area of research. researchgate.net Theoretical models propose that thioesters, which are plausible prebiotic molecules, can react with phosphate to form acyl phosphates. nih.gov This reaction represents a potential bridge from a "thioester world," an early evolutionary stage where thioester-based energy metabolism may have predominated, to a phosphate-based energy system. nih.gov

Experimental models have explored these transformations. For instance, studies on succinyl phosphate, another acyl phosphate, have shown that it can form a reactive anhydride (B1165640) intermediate, demonstrating a plausible mechanism for acyl phosphate reactivity and transformation. nih.gov While the direct non-enzymatic phosphorylation of carboxylates in water has been a challenging area of study, it is recognized as a crucial, albeit underexplored, aspect of prebiotic chemistry. researchgate.net The successful synthesis of acetyl phosphate from thioacetate provides a key experimental validation for the feasibility of these theoretical models under prebiotic conditions. nih.gov

Acetyl Phosphate as a Primordial Energy Currency

The universal role of ATP in modern metabolism is so deeply ingrained that it is thought to have arisen at a very early stage of biochemical evolution. nih.gov However, the synthesis of ATP itself requires energy from ATP hydrolysis, creating a paradox. nih.govnih.gov This suggests that a simpler, prebiotically available energy-carrying molecule must have preceded ATP. Acetyl phosphate is a leading candidate for this role. nih.govnih.gov

The hypothesis that acetyl phosphate served as a precursor to ATP is supported by several lines of evidence. First, AcP is a central intermediate in the metabolism of many modern bacteria and archaea, linking thioester metabolism (in the form of acetyl-CoA) with phosphate metabolism (the generation of ATP). nih.govplos.org This deep conservation suggests it is an ancient molecule. royalsocietypublishing.org

Second, acetyl phosphate possesses a high-energy phosphate bond. The standard free energy of hydrolysis (ΔG°′) for acetyl phosphate is approximately -43 kJ/mol, which is significantly higher than that for the terminal phosphate bond of ATP (around -31 kJ/mol). nih.govroyalsocietypublishing.org This thermodynamic potential makes AcP more than capable of driving the phosphorylation of adenosine (B11128) diphosphate (B83284) (ADP) to form ATP. royalsocietypublishing.org

Crucially, experiments have demonstrated that this transfer can occur under plausible prebiotic conditions. Research has shown that acetyl phosphate can phosphorylate ADP to ATP with yields of nearly 20% in water, a reaction that is notably facilitated by the presence of ferric iron (Fe³⁺) ions. nih.govplos.org This finding is highly specific; similar reactions with other nucleoside diphosphates or catalyzed by other common ions were not successful, suggesting a unique chemical relationship between AcP, ADP, and iron that could have been fundamental on the early Earth. nih.govnih.gov This specificity may help explain why ATP, and not another nucleoside triphosphate, was selected as the universal energy currency of life. nih.gov

Beyond its ability to generate ATP, acetyl phosphate has been shown to function as an "ATP mimetic," capable of directly driving phosphorylation reactions that are essential for the synthesis of life's building blocks. nih.gov This demonstrates a degree of interchangeability with ATP in primordial biochemical contexts. nih.gov

Experimental studies have confirmed that AcP can phosphorylate key biological molecules in aqueous solutions without the need for enzymes. nih.gov These reactions include the phosphorylation of:

ADP to form ATP at 50°C. nih.govnih.gov

Ribose to form ribose-5-phosphate (B1218738) , a component of the RNA backbone. nih.govplos.org

Adenosine to form adenosine monophosphate (AMP) . nih.govplos.orgnih.gov

These reactions proceed over timescales of minutes to hours, which aligns with the dynamics of cellular metabolism rather than slow geological processes. nih.gov The ability of acetyl phosphate to act as a direct phosphorylating agent for a variety of biologically significant substrates strengthens its role as a versatile and interchangeable energy currency in a pre-ATP world, capable of kick-starting a primitive form of metabolism. nih.gov

Role in Prebiotic Phosphorylation of Key Biomolecules

The formation of phosphorylated biomolecules is a prerequisite for life as we know it. Phosphate groups are integral to the structure of RNA and DNA, form the basis of cell membranes (phospholipids), and activate molecules for metabolic reactions. Acetyl phosphate has been shown to be an effective agent for such prebiotic phosphorylations. nih.govresearchgate.net

Research demonstrates that AcP can phosphorylate nucleotide precursors like ribose and adenosine at modest but significant yields (around 2%) across a range of pH values in water. nih.govnih.gov While these yields may seem low, in a prebiotic world without competition, even small, steady production of these essential phosphorylated molecules could have accumulated over time, providing the raw materials for more complex structures. nih.gov

However, the reactivity of acetyl phosphate also has its limitations, which may shed light on the subsequent evolution of metabolism. While AcP is a good phosphorylating agent, it has also been shown to acetylate the amino group of amino acids, such as glycine (B1666218), particularly at alkaline pH. nih.gov This acetylation reaction hinders the formation of peptide bonds needed to form proteins. nih.govnih.gov Furthermore, experiments have shown that acetyl phosphate does not promote the polymerization of either amino acids or nucleotides into macromolecules like polypeptides or RNA in a simple aqueous solution. nih.govresearchgate.net

This dual reactivity suggests that while acetyl phosphate was a powerful tool for activating monomers through phosphorylation, it was not the driver of polymerization. This observation supports the hypothesis that a period of "monomer-world" catalysis, driven by small molecules like AcP, preceded the emergence of polymeric enzymes (proteins) or ribozymes (RNA enzymes) at the origin of life. nih.govnih.gov

| Substrate | Product | Conditions | Outcome | Reference |

| Adenosine Diphosphate (ADP) | Adenosine Triphosphate (ATP) | 50°C, in water with Fe³⁺ ions | Successful phosphorylation, ~20% yield. | nih.govplos.org |

| Ribose | Ribose-5-Phosphate | 20°C and 50°C, pH 7-11 in water | Successful phosphorylation, ~2% yield. | nih.govresearchgate.net |

| Adenosine | Adenosine Monophosphate (AMP) | 20°C and 50°C, pH 7-11 in water | Successful phosphorylation, ~2% yield. | nih.govresearchgate.net |

| Glycine | N-acetylglycine | Alkaline pH | Preferential acetylation over phosphorylation, hindering peptide bond formation. | nih.gov |

Phosphorylation of Nucleotide Precursors in Aqueous Prebiotic Environments

A key step in the origin of life is the formation of nucleotides, the building blocks of RNA and DNA. This process requires the phosphorylation of nucleotide precursors, such as ribose and nucleosides. Research has demonstrated that acetyl phosphate can act as a phosphorylating agent for these precursors in aqueous environments, mimicking the role of ATP in modern metabolism. nih.govnih.gov

Furthermore, acetyl phosphate has been shown to phosphorylate the nucleoside adenosine to form adenosine monophosphate (AMP). nih.gov This reaction also occurs in aqueous solutions across a range of pH values (7, 9, and 11). nih.gov